molecular formula C14H14Cl3NO B2490701 [4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride CAS No. 2089277-17-6

[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride

Cat. No. B2490701
CAS RN: 2089277-17-6
M. Wt: 318.62
InChI Key: WRLMPGDULXCIQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves novel series that possess selective pharmacology, highlighting the importance of understanding the synthetic pathways that lead to compounds with desired biological activity. For example, Whitlock et al. (2008) explored 1-(2-phenoxyphenyl)methanamines for dual serotonin/noradrenaline reuptake inhibition, showcasing the synthetic approach to similar compounds with significant bioactivity (Whitlock, Blagg, & Fish, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to “[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride” has been extensively studied. For instance, Unver et al. (2009) characterized (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, revealing insights into its crystal structure through spectroscopic techniques (Unver, Yıldız, Ozay, & Durlu, 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often lead to the formation of products with diverse biological activities. The synthesis and reaction pathways are crucial for understanding the chemical behavior and potential applications of these compounds. For example, Ajibade and Andrew (2021) reported on compounds synthesized via Schiff bases reduction route, providing a foundation for further chemical modifications and applications (Ajibade & Andrew, 2021).

Physical Properties Analysis

The physical properties of “this compound” and similar compounds, including their crystalline structure, solubility, and thermal stability, are essential for their practical application. Studies such as that by Viji et al. (2020), which focused on molecular docking and quantum chemical calculations, offer valuable insights into the physical characteristics that influence the compound's behavior in various environments (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability under different conditions, and interaction with other chemical entities, is crucial for the application of “this compound”. Research like that conducted by Knuutinen et al. (1988) on the synthesis and structure verification of chlorinated phenols provides essential data on the chemical behavior of structurally related compounds (Knuutinen, Autio, Klein, Kivelä, Virkki, & Lahtiperä, 1988).

Scientific Research Applications

Pharmacological Profiles

R-96544, a novel 5-HT2A receptor antagonist, has been explored for its pharmacological properties. It's noted for its ability to inhibit platelet aggregation induced by serotonin (5-HT) in various species, including humans, monkeys, cats, rabbits, rats, and mice. Additionally, R-96544 attenuates pressor responses evoked by 5-HT but not by phenylephrine or angiotensin II, suggesting its selective activity on 5-HT2A receptors. This compound exhibits potent, competitive, and selective activity against 5-HT2A receptors, which might have therapeutic implications for conditions influenced by serotonin levels (Ogawa et al., 2002).

Photocytotoxicity and Imaging Applications

Iron(III) complexes have been synthesized for cellular imaging and photocytotoxicity in red light, with applications in killing cancer cells upon light exposure. These complexes are ingested by cancer cells and interact with cellular DNA, leading to cell death through apoptosis. This provides a potential method for targeted cancer therapy and diagnosis (Basu et al., 2014).

Analgesic and Anti-inflammatory Activities

Oxadiazole derivatives, synthesized through a series of chemical reactions involving [4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride, have shown promising analgesic and anti-inflammatory activities in rodent models. These findings suggest potential applications in developing new therapeutics for pain and inflammation (Dewangan et al., 2015).

Herbicide Analysis

In environmental chemistry, derivatization methods have been developed for the analysis of phenoxy acid and phenolic herbicides, which include derivatives of this compound. These methods are crucial for monitoring and controlling the presence of herbicides in environmental samples, ensuring safety and compliance with regulatory standards (Rompa et al., 2004).

properties

IUPAC Name

[4-chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17;/h2-7H,8,17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLMPGDULXCIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2089277-17-6
Record name [4-chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride
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